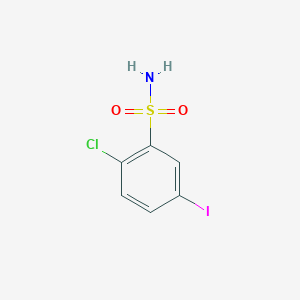

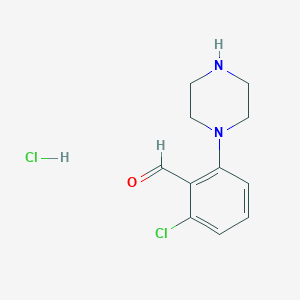

2-Chloro-6-(piperazin-1-yl)benzaldehyde hydrochloride

Übersicht

Beschreibung

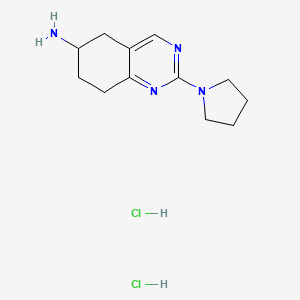

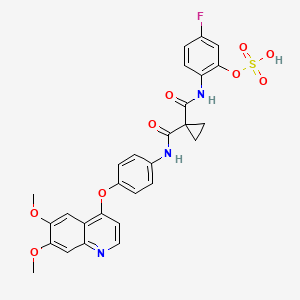

“2-Chloro-6-(piperazin-1-yl)benzaldehyde hydrochloride” is a chemical compound with the CAS Number: 1803586-38-0 . It has a molecular weight of 261.15 . The compound is in powder form and is stored at room temperature .

Synthesis Analysis

The synthesis of this compound or similar compounds often involves various methods such as cyclization of 1,2-diamine derivatives with sulfonium salts , the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The IUPAC name for this compound is 2-chloro-6-(piperazin-1-yl)benzaldehyde hydrochloride . The InChI code for this compound is 1S/C11H13ClN2O.ClH/c12-10-2-1-3-11(9(10)8-15)14-6-4-13-5-7-14;/h1-3,8,13H,4-7H2;1H .Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 261.15 .Wissenschaftliche Forschungsanwendungen

Auxiliary Ligand Mediated Chemistry

2-Chloro-6-(piperazin-1-yl)benzaldehyde hydrochloride is utilized in the synthesis of N,N,O-donor Schiff-base ligands, which exhibit unique coordination chemistry with copper (II). These ligands are part of compounds with diverse nuclearities and magnetic properties, demonstrating the influence of substituents on coordination chemistry and the resulting properties of the complexes. Complexes formed from these ligands are used to study bromination, magnetic properties, and other chemical phenomena, as supported by DFT calculations (Majumder et al., 2016).

Luminescent Properties and Photo-Induced Electron Transfer

The chemical compound exhibits notable luminescent properties and engages in photo-induced electron transfer (PET), particularly when used in the synthesis of piperazine substituted naphthalimide model compounds. This behavior is evident in the fluorescence spectra data and has implications for pH probe characteristics and the quenching of fluorescence through PET processes. Such properties are crucial in understanding the photophysical behavior of the compound and its potential applications in fluorescence-based technologies (Gan et al., 2003).

Synthesis of Novel Compounds and Their Characterization

The compound serves as a starting material in the synthesis of novel compounds with potential pharmaceutical applications. It has been involved in the synthesis of Terazosin hydrochloride derivatives, showcasing its utility in creating new chemical entities with defined structural and pharmacological properties. These derivatives have been characterized and evaluated for their antibacterial activity against various bacterial strains, highlighting the compound's role in the development of new antibacterial agents (Kumar et al., 2021).

Safety and Hazards

Wirkmechanismus

Target of Action

It is known that similar compounds are often used in the synthesis of antidepressant molecules . Therefore, it is plausible that this compound may interact with targets involved in mood regulation, such as serotonin or norepinephrine receptors.

Mode of Action

Given its potential use in the synthesis of antidepressants , it may interact with its targets to modulate the levels of certain neurotransmitters in the brain, such as serotonin or norepinephrine. This could result in an alleviation of depressive symptoms.

Biochemical Pathways

If it does indeed act as an antidepressant, it may influence the monoaminergic system, which includes the serotonergic, noradrenergic, and dopaminergic pathways . These pathways are involved in mood regulation and are often targeted by antidepressant drugs.

Result of Action

If it acts as an antidepressant, it may result in increased levels of certain neurotransmitters in the brain, leading to improved mood and reduced depressive symptoms .

Eigenschaften

IUPAC Name |

2-chloro-6-piperazin-1-ylbenzaldehyde;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2O.ClH/c12-10-2-1-3-11(9(10)8-15)14-6-4-13-5-7-14;/h1-3,8,13H,4-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOYYIWDTIFPWRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C(C(=CC=C2)Cl)C=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

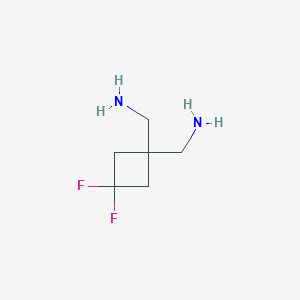

![[1-(3-Methylpyridin-2-yl)cyclopropyl]methanamine](/img/structure/B1433235.png)

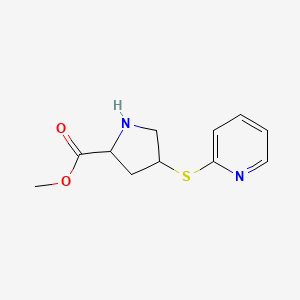

![6,6-Difluorospiro[2.5]octane-1-carboxylic acid](/img/structure/B1433241.png)